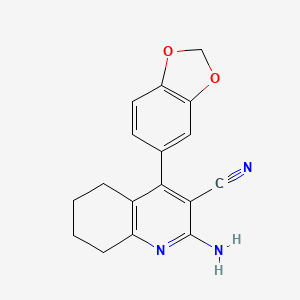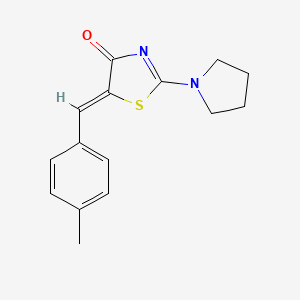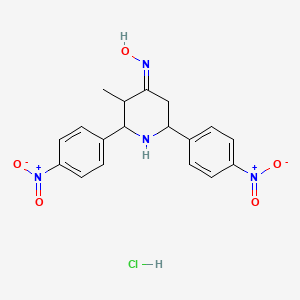
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide belongs to the acetamide family of organic compounds, characterized by their amide functional group attached to an acetyl moiety (CH3CONH-). Compounds within this category often exhibit significant biological activity and are subjects of interest in synthetic organic chemistry for their potential applications in various fields.
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multi-step chemical reactions starting from basic aromatic compounds or phenols. For example, the synthesis of various substituted phenyl acetamides utilizes primary compounds like cyanophenol as starting materials, undergoing reactions like acetylation, nitration, and alkylation to introduce specific functional groups (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can significantly influence the compound's physical and chemical properties. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are typically used to determine the structure and confirm the identity of synthesized compounds (Z. Ping, 2007).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, nitration, and halogenation, to introduce or modify functional groups on the aromatic ring. These reactions are influenced by the presence of the acetamide group and the specific substituents on the aromatic ring, affecting the compound's reactivity and selectivity (Zhang Da-yang, 2004).
Applications De Recherche Scientifique
Chemoselective Acetylation for Antimalarial Drugs Synthesis
A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilizes Novozym 435 as a catalyst and explores various acyl donors, revealing vinyl acetate as the most effective due to its irreversible reaction outcome, indicating a kinetically controlled synthesis. The study provides insights into optimizing the process conditions and elucidates the mechanism through Lineweaver–Burk plots, suggesting a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).
Photoreaction Studies for Anti-Cancer Drug Flutamide
Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, an anti-cancer drug, highlighting how its photodermatosis risk upon sunlight exposure is influenced by its solvent environment. Their findings show distinct photoreactions in acetonitrile versus 2-propanol, revealing different pathways for nitro–nitrite rearrangement and photoreduction of the nitro group, respectively. These insights could inform safer drug formulations by understanding the conditions that lead to harmful photoproducts (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization of Novel Compounds
Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as the primary compound. This research, aimed at expanding the chemical space of functionalized acetamides, characterized the new compounds through elemental analysis, IR, and 1H NMR, potentially opening avenues for further pharmacological exploration (Yang Man-li, 2008).
Pharmacological Assessment of Novel Acetamide Derivatives
Rani, Pal, Hegde, and Hashim (2016) embarked on synthesizing and assessing novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their work, leveraging the Leuckart synthesis pathway, produced compounds with significant activity, suggesting the utility of these derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Investigation of Mitochondrial Complex I Activity
Ohba, Kanazawa, Kakiuchi, and Tsukada (2016) utilized 18F-BCPP-BF, a PET probe, to assess mitochondrial complex I activity's role in detecting acetaminophen-induced liver and kidney dysfunctions. Their findings underscore the probe's potential for early-phase quantitative imaging of organ dysfunction, paving the way for more precise diagnostics in drug-induced injuries (Ohba, Kanazawa, Kakiuchi, & Tsukada, 2016).
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)13-8-4-7-11-16(13)22-12-17(21)20-15-10-6-5-9-14(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZGKAEKBIJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)




![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
